Home > Products > Screening Compounds P34560 > 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone
3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone -

3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone

Catalog Number: EVT-6184791
CAS Number:
Molecular Formula: C24H18N4O
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one: This could be achieved by reacting benzoyl chloride with anthranilic acid in the presence of a base like pyridine. []
  • Step 2: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one: Reacting the benzoxazinone derivative from Step 1 with hydrazine hydrate in ethanol would yield the desired quinazolinone core. []
Mechanism of Action
  • Enzymes: Many quinazolinones are known to inhibit various enzymes, including kinases, proteases, and reductases. [, ]
Applications
  • Antimicrobial Agents: Quinazolinones have shown promising antimicrobial activity against various bacteria and fungi. [, , , , ]
  • Anti-inflammatory Agents: Derivatives with quinazolinone scaffolds have exhibited anti-inflammatory properties in various experimental models. [, , ]
  • Anticancer Agents: Some quinazolinone derivatives have demonstrated anticancer potential, making them interesting targets for drug development. [, , ]

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

    Compound Description: This compound serves as an intermediate in synthesizing various bioactive compounds, including antimalarials. [] Molecular docking studies investigated its interaction with the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme, revealing potential as an antimalarial candidate. []

    Relevance: This compound shares a core structure with 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone, particularly the (1-methyl-1H-indol-3-yl)methylene moiety. This structural similarity highlights the significance of this moiety in potential bioactivity and its presence in diverse chemical classes. []

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

    Compound Description: DRC-KS1 emerged as a potential inhibitor of Staphylococcus aureus sortase A, a key enzyme for bacterial virulence. [] It displayed an MIC value of 108.2 µg/mL against the enzyme. []

    Relevance: While not structurally identical, DRC-KS1 and 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone belong to the broader category of heterocyclic compounds exhibiting biological activity. This highlights the importance of exploring diverse heterocyclic scaffolds in drug discovery. []

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

    Compound Description: DRC-KS2, identified through computational docking studies, demonstrates inhibitory potential against Staphylococcus aureus sortase A. [] It exhibits an MIC value of 45.8 µg/mL against the enzyme. []

    Relevance: Similar to 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone, DRC-KS2 incorporates an indole moiety. While DRC-KS2 lacks the 1-methyl substitution and features different surrounding groups, this shared motif suggests the potential influence of the indole ring on bioactivity across various chemical contexts. []

Diethyl {[3-phenyl/1,3-diphenyl-1H-pyrazol-4-yl][(4-oxo-2-phenyl-quinazolin-3(4H)- yl)amino] methyl}phosphonates

    Compound Description: This series of compounds, synthesized through Pudovik and Kabachnik-Fields reactions, exhibits promising anticancer activity. [] Notably, compounds within this series demonstrate potent activity against HCT116, MCF-7, and HepG2 cell lines, highlighting their potential as anticancer agents. []

    Relevance: This series of compounds directly incorporates the 3-{[(4-oxo-2-phenyl-quinazolin-3(4H)-yl)amino] moiety present in 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone. This structural similarity directly links these compounds and suggests the potential significance of the quinazolinone core in influencing biological activity. []

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Osimertinib Analogue)

    Compound Description: This compound is an analogue of Osimertinib, a third-generation EGFR-TKI used in cancer treatment. [] Osimertinib and its analogues target EGFR mutations, including T790M and L858R, commonly found in non-small cell lung cancer. []

    Relevance: This compound shares a close structural resemblance to 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone, particularly the presence of the (1-methyl-1H-indol-3-yl)methylene unit. This structural similarity suggests the potential utility of this moiety in designing drugs targeting specific mutations, like those in EGFR. []

Properties

Product Name

3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone

IUPAC Name

3-[(E)-(1-methylindol-3-yl)methylideneamino]-2-phenylquinazolin-4-one

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C24H18N4O/c1-27-16-18(19-11-6-8-14-22(19)27)15-25-28-23(17-9-3-2-4-10-17)26-21-13-7-5-12-20(21)24(28)29/h2-16H,1H3/b25-15+

InChI Key

ADYHAVJIADJFAC-MFKUBSTISA-N

SMILES

CN1C=C(C2=CC=CC=C21)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.